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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-
methylbenzoic Acid

Introduction
2-Chloro-6-fluoro-3-methylbenzoic acid, with the CAS Number 32890-89-4, is a substituted

aromatic carboxylic acid.[1][2] Its structure, featuring chloro, fluoro, and methyl groups on the

benzoic acid backbone, makes it a valuable and versatile intermediate in organic synthesis.

The specific arrangement of these functional groups—particularly the ortho-positioning of the

halogen atoms relative to the carboxylic acid—imparts unique reactivity and properties to the

molecule. This guide, intended for researchers and professionals in drug development and

chemical synthesis, provides a comprehensive overview of its physicochemical properties,

analytical characterization, handling protocols, and applications.

This compound is particularly significant as a pharmaceutical intermediate. It has been

identified as a key building block in the synthesis of stearoyl-CoA desaturase 1 (SCD1)

inhibitors, which are investigated for the treatment of metabolic diseases such as obesity.[3]

Understanding its core properties is therefore essential for its effective and safe utilization in

complex synthetic pathways.
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The fundamental properties of 2-Chloro-6-fluoro-3-methylbenzoic acid are summarized

below. These data are critical for predicting its behavior in various solvents and reaction

conditions, as well as for its identification and purification.

Property Value Source(s)

CAS Number 32890-89-4 [1][2]

Molecular Formula C₈H₆ClFO₂ [1][4][5]

Molecular Weight 188.59 g/mol [5]

Monoisotopic Mass 188.00403 Da [4]

IUPAC Name
2-chloro-6-fluoro-3-

methylbenzoic acid
[2][4]

Synonyms 2-Chloro-6-fluoro-m-toluic acid [2]

Boiling Point 278.1°C at 760 mmHg [2]

Appearance
Typically a solid powder or

crystalline material
Inferred

Predicted XlogP 2.5 [4]

Spectroscopic Profile and Structural Elucidation
While specific, published spectra for 2-Chloro-6-fluoro-3-methylbenzoic acid are not readily

available in the searched literature, its structure allows for a detailed prediction of its spectral

characteristics. The following sections describe the expected signals in Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the

analysis of its functional groups and data from analogous substituted benzoic acids.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10-12 ppm), due

to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and
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concentration.

Aromatic Protons (-ArH): The two protons on the aromatic ring will appear as doublets or

multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling between them and with the

fluorine atom will influence their splitting patterns.

Methyl Protons (-CH₃): A sharp singlet in the upfield region (δ ~2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the

molecule.

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly

downfield (δ ~165-175 ppm).

Aromatic Carbons (-ArC): Six distinct signals are expected in the aromatic region (δ ~110-

140 ppm). The carbons directly attached to the electron-withdrawing halogen substituents

(C-Cl and C-F) will be particularly affected. The C-F carbon will exhibit a large one-bond

coupling constant (¹JCF).

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ ~15-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations from the carboxylic acid group and the substituted

benzene ring.

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300

cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the

carbonyl stretch of the carboxylic acid.

C-O Stretch / O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-F Stretches: Absorptions for C-Cl are typically found in the 600-800 cm⁻¹ region,

while the C-F stretch gives a strong band in the 1000-1400 cm⁻¹ region.
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Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a distinct molecular ion peak. Due to

the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion

(M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak will be

approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Methodologies
The following protocols outline standard procedures for the determination of key

physicochemical properties. These methods are designed to ensure accuracy and

reproducibility.

Protocol 1: Melting Point Determination
Causality:The melting point is a fundamental physical property indicative of purity. A sharp

melting range suggests a high-purity compound, while a broad range often indicates the

presence of impurities. This protocol uses a standard digital melting point apparatus for precise

and repeatable measurements.

Sample Preparation: Finely grind a small amount (2-3 mg) of dry 2-Chloro-6-fluoro-3-
methylbenzoic acid into a powder.

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by

tapping the sealed end of the tube on a hard surface.

Measurement: Place the capillary tube into the heating block of a digital melting point

apparatus.

Heating Profile: Set a rapid heating ramp (10-15 °C/min) for a preliminary measurement.

Once an approximate melting range is found, repeat the measurement with a new sample

using a slower ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting

point.

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and

the temperature at which the entire sample becomes a clear liquid (clear point). The melting

range is the difference between these two values.
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Protocol 2: NMR Spectroscopic Analysis
Causality:NMR spectroscopy is the most powerful technique for unambiguous structural

elucidation of organic molecules. The choice of deuterated solvent is critical; DMSO-d₆ is often

used for carboxylic acids as it can solubilize the compound and allows for the observation of

the exchangeable acidic proton.

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be

properly tuned and locked onto the deuterium signal of the solvent.

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC)

according to standard instrument parameters.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Spectral Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal

standard. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and

coupling constants to assign the signals to the corresponding nuclei in the molecular

structure.

Diagram: General Workflow for Physicochemical Characterization
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Caption: A generalized workflow for the characterization of a synthesized chemical compound.

Reactivity, Stability, and Applications
Chemical Reactivity
The reactivity of 2-Chloro-6-fluoro-3-methylbenzoic acid is primarily dictated by the

carboxylic acid group and the substituted aromatic ring.

Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as

esterification, amidation, and conversion to an acid chloride. For instance, its role in forming

amide bonds is crucial for its use in synthesizing larger pharmaceutical molecules.[9]

Aromatic Ring Substitution: The electron-withdrawing nature of the chloro, fluoro, and

carboxyl groups deactivates the ring towards electrophilic aromatic substitution. However,

the directing effects of the substituents would influence the position of any incoming group.
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Use in Synthesis: It serves as a vital intermediate. One documented application involves a

reaction with phthalimide in glycerol dimethyl ether, highlighting its utility as a building block

in multi-step syntheses.[3]

Stability and Storage
As with most benzoic acid derivatives, 2-Chloro-6-fluoro-3-methylbenzoic acid is a stable

solid under standard laboratory conditions.

Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated

place to prevent moisture absorption and degradation.[10]

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Safety and Handling
Handling this compound requires adherence to standard laboratory safety practices to

minimize exposure and risk. The information provided is based on safety data for closely

related halogenated benzoic acids.[10]

Hazard Classification: While specific GHS classifications for this exact compound are not

detailed in the search results, related compounds are classified as causing skin irritation

(H315), serious eye irritation (H319), and potential respiratory irritation (H335).

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard

EN166).[10]

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.

[10]

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If

dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved

respirator may be necessary.[10]

First Aid Measures:
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Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.

[10]

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs,

get medical advice.[10]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention if irritation persists.

[10]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[10]

Diagram: Key Structural Features for Spectroscopic Analysis

2-Chloro-6-fluoro-3-methylbenzoic acid

Characteristic Signals
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 -CH₃

C-F Bond
¹³C: Large ¹JCF coupling

IR: ~1000-1400 cm⁻¹

 Ar-F
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://chem-casts.com/tools/property-calculator/pure-component/32890-89-4
https://www.bocsci.com/2-chloro-6-fluoro-3-methylbenzoic-acid-cas-32890-89-4-item-90275.html
https://wap.guidechem.com/question/what-is-the-application-of-2-c-id133519.html
https://pubchemlite.lcsb.uni.lu/e/compound/2773668
https://pubchemlite.lcsb.uni.lu/e/compound/2773668
https://www.rdchemicals.com/chemicals.php?mode=details&mol_id=5585
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000332
https://www.nbinno.com/article/pharmaceutical-intermediates/leveraging-2-fluoro-6-methylbenzoic-acid-in-api-synthesis-jw
https://www.fishersci.com/store/msds?partNumber=AAL18348&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1362234#physicochemical-properties-of-2-chloro-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b1362234#physicochemical-properties-of-2-chloro-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b1362234#physicochemical-properties-of-2-chloro-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/product/b1362234#physicochemical-properties-of-2-chloro-6-fluoro-3-methylbenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362234?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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